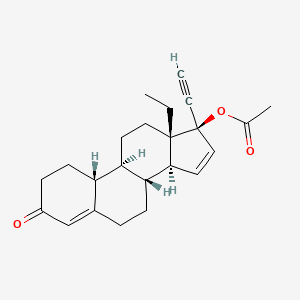

Gestodene acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSTYGORRFXVOZ-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Gestodene

Molecular Mechanisms of Receptor Interactions

Progesterone (B1679170) Receptor (PR) Agonism and Potency

Gestodene (B1671452) is a potent agonist of the progesterone receptor (PR). wikipedia.org Studies have demonstrated its high binding affinity for the PR, which in some reports is considered nine times higher than that of progesterone itself. nih.gov In terms of functional activity, gestodene is a more potent transcriptional activator of both PR-A and PR-B isoforms compared to progesterone and norethisterone. oup.com This high progestogenic activity is underscored by the fact that the oral dosage required to inhibit ovulation is significantly lower than that of many other progestins. wikipedia.org

Table 1: Progesterone Receptor (PR) Binding and Activity of Gestodene

| Compound | Relative Binding Affinity (RBA) for PR* | Transcriptional Activity |

|---|---|---|

| Gestodene | ~900% (compared to Progesterone) nih.gov | Full Agonist oup.com |

| Progesterone | 100% nih.gov | Agonist oup.com |

Data from rabbit uterine progestin receptors. nih.gov

Androgen Receptor (AR) Affinity and Activity

Gestodene exhibits a notable affinity for the androgen receptor (AR). nih.gov Its relative binding affinity for the rat prostatic androgen receptor is reported to be approximately 15% of that of dihydrotestosterone (B1667394) (DHT). iarc.fr In functional transactivation assays, gestodene demonstrates clear androgenic activity. nih.goviarc.fr This androgenic potential is a key characteristic that distinguishes it from other progestins. nih.gov

Table 2: Androgen Receptor (AR) Relative Binding Affinity

| Compound | Relative Binding Affinity (RBA) for AR* |

|---|---|

| Dihydrotestosterone (DHT) | 100% |

| Gestodene | 15% - 22% nih.goviarc.fr |

| Levonorgestrel (B1675169) | 11.8% - 22% nih.gov |

| Progesterone | <1% nih.gov |

Mineralocorticoid Receptor (MR) Binding and Antagonistic Effects

Gestodene is characterized by its marked affinity for the mineralocorticoid receptor (MR), which is comparable to that of progesterone. nih.gov Despite this high binding affinity, its functional effect is antagonistic. iarc.frnih.gov In transactivation assays, gestodene inhibits the transcription induced by aldosterone (B195564), the primary endogenous mineralocorticoid. nih.gov This is in contrast to its parent compound, progesterone, which also shows antimineralocorticoid activity, but unlike progesterone, gestodene itself does not induce reporter gene transcription. nih.gov Its potency as an MR antagonist for transactivation is considered indistinguishable from that of spironolactone. nih.gov Mineralocorticoid receptor antagonists work by inhibiting the effects of aldosterone, leading to increased sodium excretion and a decrease in body fluid and blood pressure. wikipedia.org

Glucocorticoid Receptor (GR) Interactions

Gestodene binds to the glucocorticoid receptor (GR) with a relatively high affinity, estimated to be about 27% of that of dexamethasone. wikipedia.org Functionally, it possesses weak glucocorticoid (agonistic) activity. nih.goviarc.fr Some studies also indicate a weak antagonistic activity at the GR. nih.gov This dual activity profile at the GR contributes to its complex pharmacological character. ahajournals.org

Enzymatic Modulation Activities

Gestodene has been shown to interact with and inhibit key enzymes involved in steroid metabolism.

Cytochrome P450 Enzyme System Inhibition (e.g., CYP3A4)

Gestodene demonstrates inhibitory effects on the cytochrome P450 enzyme system, particularly CYP3A4. wikipedia.orgnih.gov In vitro studies have characterized gestodene as a potent, mechanism-based inhibitor of CYP3A4. nih.govdrugbank.comebmconsult.com Mechanism-based inhibition involves the formation of a reactive metabolite that irreversibly binds to and inactivates the enzyme. drugbank.comebmconsult.com Gestodene's inhibitory potency has been reported with a half-maximal inhibitory concentration (IC50) of 5.0 μM. wikipedia.org This inhibitory action is considered more potent compared to other progestins like desogestrel (B1670305) and levonorgestrel. wikipedia.org While in vitro studies show potent inhibition, the in vivo effect of clinically used doses on CYP3A4 activity appears to be more modest. nih.gov

5α-Reductase Inhibition Profiles

Gestodene exhibits inhibitory activity against 5α-reductase, an enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgtermedia.pl In vitro studies have quantified this inhibitory effect. At a concentration of 0.1 μM, gestodene showed 14.5% inhibition of 5α-reductase, which increased to 45.9% at a 1.0 μM concentration. wikipedia.org When compared to other progestins, gestodene was found to be a more potent inhibitor of this enzyme than desogestrel and levonorgestrel. wikipedia.org Another in vitro study using skin preparations reported an IC50 value for gestodene's inhibition of 5α-reductase, comparing it to other synthetic progestins. researchgate.netnih.gov

Table 2: In Vitro Inhibition of Skin 5α-Reductase by Various Progestins

| Progestin | IC50 (μM) |

|---|---|

| Norgestimate | 10 |

| Levonorgestrel | 52 |

| Dienogest | 55 |

| Cyproterone acetate (B1210297) | 87 |

| Gestodene | 98 |

Data sourced from a study investigating the inhibitory effects of oral contraceptive progestins on skin 5α-reductase. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Gestodene | GSD |

| Gestodene acetate | - |

| 3α,5α-tetrahydrogestodene | 3α,5α-GSD |

| 3β,5α-tetrahydrogestodene | 3β,5α-GSD |

| 5α-dihydrogestodene | - |

| Desogestrel | - |

| Levonorgestrel | - |

| Norgestimate | - |

| Dienogest | - |

| Cyproterone acetate | - |

| Estradiol (B170435) benzoate | - |

| Testosterone | - |

| Dihydrotestosterone | DHT |

| Ethinyl estradiol | - |

Preclinical Pharmacokinetics and Metabolism of Gestodene

Absorption Dynamics

When administered orally, gestodene (B1671452) is absorbed rapidly and completely from the gastrointestinal tract. walshmedicalmedia.com Following a single oral dose, maximum serum concentrations are typically reached within approximately one hour. geneesmiddeleninformatiebank.nlbayer.com The absolute bioavailability of gestodene is high, estimated to be around 99%, indicating that it undergoes minimal first-pass metabolism in the liver. iarc.fr This is in contrast to other progestins like desogestrel (B1670305) and norgestimate, which are prodrugs requiring hepatic metabolism to become active. Gestodene is active in its original form.

Studies have shown a dose-proportional pharmacokinetic profile for gestodene. iarc.frnih.gov For instance, after single oral doses of 0.025 mg, 0.075 mg, and 0.125 mg, the mean maximum concentrations of gestodene were 1.0, 3.6, and 7.0 ng/mL, respectively, achieved between 1.4 and 1.9 hours. iarc.fr The terminal elimination half-life of gestodene following a single dose ranges from approximately 12 to 18 hours. walshmedicalmedia.combayer.comiarc.fr

Metabolic Pathways and Metabolite Identification

Gestodene undergoes extensive biotransformation through known pathways of steroid metabolism. geneesmiddeleninformatiebank.nlnih.gov It is important to note that gestodene itself is the active compound and does not require metabolic activation.

The liver is the primary site of gestodene metabolism. iarc.fr In vitro studies using human liver microsomes have been instrumental in characterizing the metabolic pathways. dntb.gov.uaacs.orgresearchgate.net These studies help in understanding the formation of various metabolites and identifying the enzymes responsible for these transformations.

Several metabolites of gestodene have been identified, including dihydrogestodene and 3,5-tetrahydrogestodene, as well as various hydroxygestodene derivatives. iarc.fr Despite extensive metabolism, no pharmacologically active metabolites of gestodene are known. nih.govbayer.com The metabolites are eventually excreted from the body, with approximately 50% eliminated in the urine and 33% in the feces. walshmedicalmedia.com

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, plays a crucial role in the metabolism of gestodene. iarc.frbayer.com CYP3A4 is a major enzyme in the liver responsible for the metabolism of a wide range of drugs and steroids. mdpi.compharmacytimes.com Gestodene has been shown to be a potent mechanism-based inhibitor of CYP3A4 in in vitro studies. dntb.gov.uanih.gov This means that it can irreversibly inactivate the enzyme during its own metabolism. However, in vivo studies suggest that at therapeutic doses, the inhibitory effect of gestodene on CYP3A4 activity is modest and may not be clinically significant for most co-administered drugs. nih.govresearchgate.net

Primary and Secondary Metabolic Product Identification (e.g., dihydrogestodene, 3,5-tetrahydrogestodene, hydroxygestodene)

Distribution and Plasma Protein Binding

Once absorbed into the bloodstream, gestodene is extensively bound to plasma proteins. geneesmiddeleninformatiebank.nlnih.gov Only a small fraction, approximately 1-2%, of the total gestodene in serum exists as the free, unbound steroid. geneesmiddeleninformatiebank.nlbayer.com The majority is bound to serum albumin and, more specifically, to Sex Hormone-Binding Globulin (SHBG). geneesmiddeleninformatiebank.nlbayer.com

Gestodene exhibits a high binding affinity for SHBG, which is comparable to that of testosterone (B1683101). nih.gov This high affinity for SHBG significantly influences the pharmacokinetics of gestodene. iarc.fr Approximately 50-70% of circulating gestodene is specifically bound to SHBG. geneesmiddeleninformatiebank.nlbayer.com

The binding to SHBG affects the metabolic clearance of gestodene. iarc.fr The high-affinity binding results in a lower metabolic clearance rate, leading to a higher concentration and prolonged presence of gestodene in the blood. iarc.fr The levels of SHBG in the blood can be influenced by other hormones, such as ethinylestradiol, which is often combined with gestodene in oral contraceptives. nih.govsouthtees.nhs.uk Ethinylestradiol can increase SHBG concentrations, which in turn leads to a higher proportion of gestodene being bound to SHBG and a decrease in its clearance. nih.govnih.govresearchgate.netresearchgate.net This interaction highlights the importance of the hormonal environment in determining the pharmacokinetic profile of gestodene.

A study investigating the serum distribution of gestodene found that during treatment, increased SHBG levels led to a redistribution of gestodene, with a higher proportion bound to SHBG and reduced non-protein-bound and albumin-bound fractions. nih.gov The affinity of SHBG for gestodene (Kd = 1.2 nM at 37°C) is higher than for other progestins like 3-ketodesogestrel (Kd = 4.7 nM at 37°C), contributing to the higher total serum levels of gestodene observed during treatment. nih.gov

Albumin Binding Characteristics

In preclinical studies, gestodene demonstrates significant binding to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin. wikipedia.orgnih.gov While the majority of gestodene is bound to SHBG, a notable fraction binds to albumin. nih.govgeneesmiddeleninformatiebank.nl Research indicates that approximately 98% of gestodene in circulation is bound to plasma proteins, with only a small fraction remaining as free, unbound steroid. wikipedia.org

The proportion of gestodene bound to albumin has been reported with some variation across studies. One ultrafiltration study identified that 24.1% of total serum gestodene is bound to albumin. nih.gov Another source reports a figure of 34% for albumin binding. wikipedia.org Pharmacokinetic studies have also shown that the binding characteristics can change with continuous administration, particularly when co-administered with an estrogen like ethinylestradiol. geneesmiddeleninformatiebank.nlnih.gov For instance, one study observed that after a single dose, the fraction of gestodene bound to albumin was 29.3%; however, this decreased to 18.0% by the end of the first treatment cycle. nih.gov This shift is attributed to the estrogen-induced increase in SHBG levels, which leads to a corresponding decrease in the albumin-bound fraction of gestodene. geneesmiddeleninformatiebank.nlnih.gov

Interactive Data Table: Gestodene Albumin Binding

| Parameter | Reported Value | Source Citation |

| Fraction Bound to Albumin | 34% | wikipedia.org |

| Fraction Bound to Albumin | 24.1% | nih.gov |

| Fraction Bound to Albumin (Single Dose) | 29.3% | nih.gov |

| Fraction Bound to Albumin (End of Cycle 1) | 18.0% | nih.gov |

Excretion Pathways

Following extensive metabolism through established steroid metabolic pathways, gestodene is not excreted from the body in its unchanged form. geneesmiddeleninformatiebank.nlbayer.combayer.com Instead, its metabolites are eliminated through both renal and fecal routes. wikipedia.orggeneesmiddeleninformatiebank.nlpfizer.com The biotransformation of gestodene results in the formation of various metabolites that are subsequently prepared for excretion. nih.goviarc.fr

The elimination of gestodene metabolites occurs via urine and feces. wikipedia.org Preclinical and clinical data show some variability in the exact proportions eliminated by each route. Several sources state that the metabolites of gestodene are excreted at a urinary to biliary/fecal ratio of approximately 6:4. geneesmiddeleninformatiebank.nlbayer.com This corresponds to 60% of metabolites being excreted in the urine and 40% in the feces. pfizer.com Another study reported slightly different figures, with 50% of gestodene being eliminated in the urine and 33% in the feces. wikipedia.org The half-life of metabolite excretion is approximately one day. geneesmiddeleninformatiebank.nlbayer.com

Interactive Data Table: Excretion Fractions of Gestodene Metabolites

| Excretion Route | Reported Fraction | Source Citation |

| Urine | 60% | pfizer.com |

| Feces | 40% | pfizer.com |

| Urine | 50% | wikipedia.org |

| Feces | 33% | wikipedia.org |

| Urine to Bile Ratio | 6:4 | geneesmiddeleninformatiebank.nlbayer.com |

To facilitate their elimination, the metabolites of gestodene undergo phase II conjugation reactions, primarily forming glucuronide and sulfate (B86663) conjugates. wikipedia.orgiarc.fr These processes increase the water solubility of the metabolites, which is a critical step for their renal excretion. sigmaaldrich.com The metabolism of gestodene typically involves reduction and hydroxylation, creating metabolites that are then conjugated. wikipedia.orgiarc.fr

One report on the composition of metabolites excreted in urine provides a specific breakdown of the conjugated forms. wikipedia.org According to this research, of the gestodene metabolites found in urine, 35% are in the form of sulfate conjugates and 25% are glucuronide conjugates. wikipedia.org A notable portion, 25%, was found to be unconjugated in the urine. wikipedia.org Another study highlights that the primary metabolic pathway involves the reduction of the A ring, followed by glucuronidation. medsinfo.com.au

Interactive Data Table: Conjugated Gestodene Metabolites in Urine

| Metabolite Form | Percentage in Urine | Source Citation |

| Sulfate Conjugates | 35% | wikipedia.org |

| Glucuronide Conjugates | 25% | wikipedia.org |

| Unconjugated | 25% | wikipedia.org |

Synthetic Chemistry and Structural Modification Research of Gestodene

De Novo Synthesis Pathways and Methodologies

The de novo synthesis of steroid hormones begins with cholesterol, which is acquired from plasma lipoproteins, synthesized within the cell, or sourced from stored sterol esters. oncohemakey.com This precursor undergoes a series of enzymatic reactions to be converted into various steroid hormones. oncohemakey.commdpi.com The synthesis of complex, modified steroids like gestodene (B1671452), however, typically relies on semi-synthetic routes starting from more advanced steroidal intermediates.

The chemical synthesis of gestodene has been achieved through various multi-step pathways starting from precursor steroids. A common and notable starting material is 18-methyl-4-estren-3,17-dione. researchgate.netnih.gov

One documented synthetic route proceeds in five steps with satisfactory yields. thieme-connect.de The key stages of this synthesis are:

Selective Protection: The C-3 carbonyl group of the starting material, 18-methyl-4-estren-3,17-dione, is selectively protected as a cyclic ketal. This is achieved by reacting it with 2,2-dimethyl-1,3-propanediol. thieme-connect.de

Sulfinylation: A phenylsulfoxide group is introduced at the C-16 position. thieme-connect.de

Ethynylation: An ethynyl (B1212043) group is added at the C-17 position using lithium acetylide-ethylenediamine complex. thieme-connect.de

Elimination and Deprotection: The synthesis culminates in the elimination of the sulfoxide (B87167) group to form the C-15 double bond and the deprotection of the C-3 carbonyl group to yield gestodene. thieme-connect.de

Another described method involves a multistep synthesis from 18-methylestrone methyl ether. nih.gov Industrial synthesis often utilizes 15α-13-methyl-estr-4-ene-3,17-dione as a key intermediate. researchgate.net Furthermore, gestodene can be prepared in high yield by treating 18-methyl-4,15-estradiene-3,17-dione with lithium acetylide, although this specific method is noted to be more suitable for laboratory-scale synthesis rather than industrial production. prepchem.com Process-related impurities in final gestodene products can include intermediates from these multi-step syntheses. veeprho.com

The stereochemistry of the steroid nucleus is crucial for its biological activity. Therefore, stereoselective synthesis techniques are vital in the production of gestodene. Both chemical and biocatalytic methods have been developed to control the stereochemistry during synthesis.

A nine-step stereoselective synthesis has been reported that focuses on the introduction of a 15β-hydroxy group onto the steroid nucleus. researchgate.net Biocatalysis offers a powerful tool for achieving high stereoselectivity. For instance, the bioreduction of ethyl secodione, a key intermediate in the synthesis of several steroidal progestins including gestodene, can be performed using ketoreductases to produce specific alcohol diastereoisomers. uniovi.es

Furthermore, microbial hydroxylation is a key technology. The filamentous fungus Penicillium raistrickii is used commercially for the specific and stereoselective introduction of a hydroxyl group at the C-15 position of 13-methyl-estr-4-ene-3,17-dione. This hydroxylation produces a key intermediate required for the industrial synthesis of gestodene. researchgate.net

Multi-Step Synthesis Approaches from Precursor Steroids

Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of gestodene is a direct consequence of its three-dimensional structure and its interaction with various steroid hormone receptors. SAR studies are essential for understanding its potency and selectivity.

Gestodene's biological actions are mediated by its binding to steroid receptors. It is a potent progestin, demonstrating a high affinity for the progesterone (B1679170) receptor (PR). veeprho.comcaymanchem.comfrontiersin.org Like many 19-norprogestins, it also exhibits some binding to the androgen receptor (AR), while its affinity for the estrogen receptor (ER) is negligible. ijrcog.orgcaymanchem.com The parent compound does not activate estrogen receptors-alpha or -beta. nih.gov However, its A-ring reduced metabolites, 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene, can mediate weak estrogenic activity. nih.govoup.com

Gestodene also binds strongly to sex hormone-binding globulin (SHBG), with an affinity close to that of testosterone (B1683101). This high binding affinity for SHBG can influence the bioavailability of endogenous testosterone.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Sex Hormone-Binding Globulin (SHBG) |

|---|---|---|---|

| Progesterone | 100 | 0.003 | - |

| Gestodene (GSD) | High Affinity | 0.154 | High Affinity (close to Testosterone) |

| Levonorgestrel (B1675169) (LNG) | High Affinity | 0.220 | ~50% of Testosterone |

| 3-keto-desogestrel | High Affinity | 0.118 | 18% of Testosterone |

| Norethindrone (NET) | High Affinity | - | 10% of Testosterone |

Data compiled from sources researchgate.net. RBA values for AR are relative to dihydrotestosterone (B1667394).

Specific chemical features of the gestodene molecule are critical to its pharmacological activity.

C-15 Double Bond: The most distinctive feature of gestodene compared to its predecessor levonorgestrel is the additional double bond between carbons 15 and 16. ijrcog.org This structural change induces a conformational shift in the 18-ethyl group, which in turn affects the molecule's pharmacokinetics. ijrcog.org

17α-Ethynyl Group: The ethynyl group at the 17α position is a common feature in many orally active synthetic steroids. This group is crucial for activity as it sterically hinders hepatic first-pass metabolism, thereby increasing oral bioavailability. uomustansiriyah.edu.iqunicamp.br

19-nor Structure: Gestodene is a 19-nortestosterone derivative, meaning it lacks the methyl group at the C-19 position (attached to C-10). The removal of this angular methyl group significantly increases the binding affinity to the progesterone receptor, shifting the activity profile from androgenic towards progestogenic.

A-Ring Reduction: Metabolic reduction of the A-ring of 19-nor progestins like gestodene results in the formation of dihydro- and tetrahydro-metabolites. This biotransformation leads to a loss of progestational activity. oup.com Interestingly, the resulting 3β,5α-tetrahydro metabolites acquire estrogenic properties and can selectively activate ERα. nih.govoup.com

Gestodene belongs to the third generation of progestins, which were developed to have high progestational potency with reduced androgenic effects compared to earlier generations. frontiersin.orgresearchgate.net This class also includes desogestrel (B1670305) and norgestimate. ijrcog.org All three are derivatives of levonorgestrel, a second-generation progestin. frontiersin.org

Gestodene vs. Levonorgestrel: As mentioned, the key structural difference is the C-15 double bond in gestodene. This modification alters the steroid's conformation. ijrcog.org

Gestodene vs. Desogestrel: Desogestrel is a prodrug that is rapidly converted in vivo to its active metabolite, 3-keto-desogestrel. Structurally, desogestrel differs from levonorgestrel by having a methylene (B1212753) group at C-11 and lacking the 3-keto group, which is added metabolically. In contrast, gestodene is not a prodrug and is active in its parent form. ijrcog.org

Gestodene vs. Norgestimate: Norgestimate is also a prodrug. It differs from levonorgestrel by having an oxime group at the C-3 position and an acetate (B1210297) group at C-17, which is rapidly cleaved in vivo.

| Compound | Key Structural Features (relative to Levonorgestrel) | Prodrug Status |

|---|---|---|

| Levonorgestrel | Base structure (13-ethyl-17α-ethynyl-19-nortestosterone) | No |

| Gestodene | Additional C15=C16 double bond | No |

| Desogestrel | Methylene group at C-11; Lacks 3-keto group | Yes |

| Norgestimate | Oxime group at C-3; Acetate group at C-17 | Yes |

Data compiled from sources ijrcog.org.

Advanced Methodologies in Gestodene Research

Analytical Quantification Techniques in Biological Matrices

The accurate measurement of gestodene (B1671452) in biological matrices such as plasma is crucial for pharmacokinetic and other research studies. Highly sensitive and specific methods are required to detect the low concentrations of this potent steroid.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of gestodene in biological fluids. thermofisher.comresearchgate.net This technique offers superior selectivity and sensitivity compared to other methods. thermofisher.com The use of a deuterated internal standard, such as Gestodene-D6, allows for precise differentiation between the analytical standard and the target analyte, ensuring high accuracy in quantification. vulcanchem.com

A typical LC-MS/MS method involves the extraction of gestodene from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov Solid-phase extraction (SPE) is a common technique used to isolate gestodene from the complex plasma matrix. nih.gov Chromatographic separation is often achieved using a C18 column under reversed-phase conditions. thermofisher.com Detection is performed on a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for gestodene. nih.govthermofisher.com For instance, the mass transition ion-pair m/z 326.2→124.1 has been used for gestodene. nih.gov

To enhance throughput and reduce manual sample preparation steps, online solid-phase extraction (SPE) coupled directly to the LC-MS/MS system has been developed. researchgate.netnih.gov This automated approach involves loading the plasma sample onto an SPE cartridge, where gestodene is retained while interfering substances are washed away. thermofisher.com The retained gestodene is then eluted directly onto the analytical LC column for separation and subsequent MS/MS detection. researchgate.netnih.gov This method has been successfully applied for the simultaneous quantification of gestodene and other synthetic progestins in human plasma. researchgate.netnih.gov The online SPE-LC-MS/MS method provides a rapid and reliable tool for monitoring progestin plasma levels. researchgate.netnih.gov

Recent advancements have led to the development of high-resolution liquid chromatography-mass spectrometry (LC-MS) targeted methods for the comprehensive analysis of multiple steroids, including gestodene. nih.govepfl.ch These methods utilize high-resolution mass spectrometers, such as those with Orbitrap technology, in a targeted selected ion monitoring (tSIM) mode. nih.govepfl.ch This approach allows for the highly specific and sensitive quantification of a large panel of synthetic progestins and endogenous steroid hormones in a single run. nih.govepfl.ch The ability to measure multiple analytes simultaneously is particularly valuable for large-scale clinical studies investigating the effects of different progestins. epfl.ch

Analytical methods for gestodene quantification are rigorously validated to ensure their reliability and accuracy, following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). innovareacademics.ininnovareacademics.inresearchgate.net Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of gestodene and the instrument response over a defined range. For example, a validated RP-HPLC method for gestodene and ethinyl estradiol (B170435) showed linearity in the concentration range of 25-125 µg/ml for gestodene. innovareacademics.ininnovareacademics.inresearchgate.net Another LC-MS/MS method was linear from 0.05 to 5 ng/mL. thermofisher.com

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Inter- and intra-assay precision for a validated online SPE-LC-MS/MS method were reported to be better than 10% (RSD). nih.gov

Accuracy: This refers to the closeness of the mean test results obtained by the method to the true value. For a validated online SPE-LC-MS/MS method, accuracy ranged from -3.7% to 11.3%. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. For an RP-HPLC method, the LOD for gestodene was found to be 4.24 µg/ml. innovareacademics.ininnovareacademics.inresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A high-resolution LC-MS method reported an LOQ for gestodene's group of progestins ranging from 2.4 pg/ml to 78.1 pg/ml. nih.gov An RP-HPLC method reported a LOQ of 11.85 µg/ml for gestodene. innovareacademics.ininnovareacademics.inresearchgate.net

Table 1: Example of Method Validation Parameters for Gestodene Quantification

| Parameter | Method | Range/Value | Citation |

| Linearity | RP-HPLC | 25-125 µg/ml | innovareacademics.ininnovareacademics.inresearchgate.net |

| LC-MS/MS | 0.05-5 ng/mL | thermofisher.com | |

| Precision (RSD) | Online SPE-LC-MS/MS | <10% | nih.gov |

| Accuracy | Online SPE-LC-MS/MS | -3.7% to 11.3% | nih.gov |

| LOD | RP-HPLC | 4.24 µg/ml | innovareacademics.ininnovareacademics.inresearchgate.net |

| LOQ | High-Resolution LC-MS | 2.4-78.1 pg/ml (for progestin panel) | nih.gov |

| RP-HPLC | 11.85 µg/ml | innovareacademics.ininnovareacademics.inresearchgate.net |

High-Resolution LC-MS Targeted Methods

Spectrophotometric and Densitometric Methods for Quantification

While LC-MS/MS is the preferred method for biological matrices, spectrophotometric and densitometric methods have been developed for the quantification of gestodene in pharmaceutical dosage forms. jocpr.comnih.gov

Derivative spectrophotometry has been used for the simultaneous determination of gestodene and ethinylestradiol in oral contraceptives. tandfonline.comtandfonline.com This method relies on measuring the first derivative of the absorption spectra at zero-crossing wavelengths to resolve the overlapping spectra of the two compounds. tandfonline.comtandfonline.com Linearity has been demonstrated up to 22 µg/mL for gestodene. tandfonline.com

Densitometric methods, a form of thin-layer chromatography (TLC), have also been employed. nih.gov This technique involves separating the compounds on a TLC plate and then quantifying them by scanning the spots with a densitometer. nih.gov A densitometric method for gestodene has been validated with a concentration range of 0.2 to 1.6 µg/µL. nih.gov

In Vitro and Preclinical Animal Model Systems

In vitro and preclinical animal models are indispensable tools in gestodene research, providing insights into its mechanisms of action and physiological effects before human studies.

In Vitro Models: Cell-based assays are frequently used to characterize the activity of gestodene at the molecular level. For instance, reporter assays in cells transfected with progesterone (B1679170) and androgen receptors have been used to characterize the progestogenic and weak androgenic activity of gestodene. caymanchem.com Studies using breast cancer cell lines like MCF-7 have investigated the effects of gestodene on cell proliferation. caymanchem.comcaymanchem.com More recently, in vitro models using human megakaryoblastic cell lines (MEG-01) and colon adenocarcinoma cells (HT-29) have been used to study the effects of gestodene on platelet aggregation and its selectivity for protease-activated receptor 1 (PAR1). frontiersin.org Permeation studies using Franz diffusion cells with various biodegradable membranes have also been conducted to evaluate the potential of gestodene for use in subcutaneous implants. nih.gov

Preclinical Animal Models: Rodent models, particularly rats and mice, are commonly used in preclinical studies of contraceptive steroids. cnr.itcanada.ca These models are valuable for single-dose and repeat-dose toxicity studies. canada.ca However, it is important to consider species differences in pharmacokinetics, as some steroids like gestodene are less orally bioavailable in rats than in humans. canada.ca Rabbit models have been utilized for pharmacokinetic studies of gestodene delivered via intravaginal rings and transdermal patches. who.intresearchgate.netnih.gov Nonhuman primates are considered attractive models for contraceptive research due to their physiological similarities to humans, though their use is more limited. canada.canih.gov Studies in rats have also been used to investigate the effects of gestodene on estrogen-dependent mammary tumors. caymanchem.comcaymanchem.com

Cellular and Molecular Bioassays for Receptor Transactivation Studies

To understand how gestodene acetate (B1210297) influences cellular function at the molecular level, researchers employ various bioassays to study its interaction with specific nuclear receptors. These assays are crucial for determining the potency and selectivity of the compound.

Commonly used systems include:

Yeast Reporter Systems: These systems are genetically engineered to express a specific human nuclear receptor (e.g., progesterone receptor, androgen receptor). The yeast also contains a reporter gene (like lacZ, which produces a colorimetric signal) linked to a promoter that is activated by the binding of the hormone-receptor complex. The intensity of the signal produced is proportional to the receptor activation by the test compound, in this case, gestodene. This allows for a high-throughput and sensitive screening of the compound's activity on different receptors.

HeLa and CHO Cells: Mammalian cell lines, such as HeLa (human cervical cancer cells) and CHO (Chinese Hamster Ovary) cells, are frequently used for transactivation assays. These cells can be transiently or stably transfected with plasmids containing the gene for a specific receptor and a reporter gene construct. When gestodene is added to the cell culture, it can enter the cells, bind to the expressed receptor, and trigger the transcription of the reporter gene. The resulting product of the reporter gene can then be quantified to measure the extent of receptor activation. Studies have utilized cell lines like MCF-7 (human breast cancer cells) to investigate the effects of gestodene on cell growth, finding stimulation at higher concentrations (≥ 10⁻⁷ M). nih.gov

These cellular assays are instrumental in building a detailed picture of gestodene's interaction with various hormone receptors, providing a foundation for understanding its physiological effects.

In Vivo Animal Models for Pharmacological Activity and Metabolic Pathway Elucidation

Animal models are indispensable for studying the integrated physiological and pharmacological effects of gestodene acetate in a living organism. Rat models are particularly prevalent in this area of research.

Rat Models for PR Induction and Progestational Activity: The progestational activity of gestodene is often assessed using the Clauberg test in immature, estrogen-primed female rabbits or rats. This test measures the endometrial proliferation induced by the progestin. In such models, gestodene has demonstrated high progestational activity.

Antigonadotropic Activity: To evaluate its ability to suppress gonadotropin secretion, gestodene is administered to animal models, and the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are measured. In rat models, gestodene has been shown to be approximately three times more biologically active than levonorgestrel (B1675169) in modulating LH-releasing hormone (LH-RH)-stimulated gonadotropin release. nih.gov

Androgenic, Mineralocorticoid, and Glucocorticoid Activities: The potential for off-target hormonal effects is a critical aspect of progestin research.

Androgenic activity is typically assessed by observing the growth of androgen-sensitive tissues, such as the seminal vesicles and prostate gland, in castrated male rats. In vivo animal studies have indicated that gestodene possesses less androgenic activity compared to older progestins. nih.gov

Mineralocorticoid activity is investigated by measuring its effects on electrolyte and water balance in adrenalectomized rats. Gestodene is known to bind to mineralocorticoid receptors and acts as a competitive aldosterone (B195564) inhibitor. nih.gov

Glucocorticoid activity is evaluated by examining its effects on the thymus and adrenal glands in animal models.

Metabolic Pathway Elucidation: Animal models, such as rats and rabbits, are also crucial for studying the metabolic fate of this compound. who.int By analyzing urine, feces, and plasma after administration of radiolabeled gestodene, researchers can identify the major metabolites and the primary routes of elimination. Pharmacokinetic studies in female New Zealand White rabbits have been used to evaluate the in vivo performance of gestodene delivery systems. who.int Furthermore, studies on 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats have been employed to investigate the effects of gestodene on tumor growth. nih.gov

The following table summarizes the use of in vivo rat models in gestodene research:

| Pharmacological Activity | Animal Model | Key Findings | Citation |

| Antigonadotropic Activity | Rat model | Gestodene is about three times as biologically active as levonorgestrel in modulating LH-RH-stimulated gonadotropin release. | nih.gov |

| Androgenic Activity | In vivo animal studies | Gestodene has less androgenic activity compared to older progestins. | nih.gov |

| Mineralocorticoid Activity | In vivo animal studies | Gestodene binds to mineralocorticoid receptors and acts as a competitive aldosterone inhibitor. | nih.gov |

| Tumor Growth Inhibition | Rat model with DMBA-induced mammary tumors | Gestodene was able to inhibit tumor growth to the same extent as 3-ketodesogestrel. | nih.gov |

In Vitro Permeation and Diffusion Studies Using Model Membranes

To predict the absorption of this compound across biological barriers like the skin or intestinal lining, in vitro permeation and diffusion studies are conducted. These studies often utilize model membranes that mimic the properties of biological tissues.

Franz Diffusion Cells: This is a common apparatus used for in vitro permeation studies. brieflands.com A synthetic membrane, or sometimes excised animal or human skin, is mounted between the donor and receptor chambers of the cell. A solution or formulation of this compound is placed in the donor chamber, and the amount of the compound that diffuses through the membrane into the receptor chamber over time is measured. This provides valuable data on the permeability and release kinetics of the drug. brieflands.com

Caco-2 Cell Monolayers: For predicting oral absorption, monolayers of Caco-2 cells, a human colon adenocarcinoma cell line, are widely used. These cells differentiate in culture to form a polarized monolayer with tight junctions, closely resembling the intestinal epithelium. By measuring the transport of this compound across this cell layer, researchers can estimate its intestinal permeability.

Dissolving Microneedles: In vitro drug release kinetics from dissolving microneedles loaded with gestodene have been evaluated using Franz diffusion cells. brieflands.com These studies help in understanding the drug release profile from such novel delivery systems. The results have shown that the drug release rate increases with an increase in the drug load. brieflands.com

The data from these in vitro studies are crucial for formulation development and for predicting the in vivo absorption characteristics of this compound.

Computational Chemistry and In Silico Modeling

In recent years, computational chemistry and in silico modeling have become powerful tools in drug discovery and development, including the study of steroids like this compound. These methods provide insights into the molecular properties and interactions of the compound, complementing experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Applications

SAR (Structure-Activity Relationship): SAR studies involve systematically modifying the chemical structure of a lead compound, like gestodene, and evaluating the effect of these modifications on its biological activity. This helps in identifying the key chemical features (pharmacophores) responsible for its desired pharmacological effects and for its interactions with various receptors. For instance, the specific substitutions on the steroid backbone of gestodene are crucial for its high progestational potency and reduced androgenicity.

QSAR (Quantitative Structure-Activity Relationship): QSAR models take SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds, a statistical model can be built to predict the activity of new, untested molecules. This can significantly accelerate the process of designing more potent and selective analogs of gestodene.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interaction Predictions

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (gestodene) when it binds to a receptor (e.g., the progesterone receptor). The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. This provides a static, 3D model of the ligand-receptor complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor interaction. Starting from the docked complex, MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time. This allows researchers to study the flexibility of the receptor and the ligand, the stability of the binding complex, and the energetic changes that occur upon binding. These simulations can offer a more realistic and detailed understanding of how gestodene interacts with its target receptors at an atomic level.

Density Functional Theory (DFT) in Structural and Electronic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of gestodene research, DFT can be used to:

Optimize Molecular Geometry: DFT calculations can accurately predict the three-dimensional structure of the gestodene molecule, including bond lengths and angles.

Calculate Electronic Properties: It can determine various electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.

Predict Spectroscopic Properties: DFT can be used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the molecule.

By providing a detailed understanding of the intrinsic properties of the gestodene molecule, DFT complements other computational and experimental methods in the comprehensive study of this synthetic progestin.

Integration of Cheminformatics in Research Design

The integration of cheminformatics has become a cornerstone in contemporary steroid research, providing powerful computational tools to predict molecular interactions, properties, and activities. Cheminformatics merges chemistry, computer science, and information science to analyze and model chemical data, thereby accelerating research and reducing the reliance on extensive experimental work. ncsu.edueujournal.org In the context of gestodene research, these in silico approaches are instrumental in elucidating its structure-activity relationships, metabolic fate, and receptor interaction profiles.

Cheminformatics facilitates multiple stages of research, from the initial design of new molecules to predicting their toxicological profiles and environmental impact. acs.org Key methodologies applied in the study of gestodene and related progestins include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the use of quantum chemistry calculations to understand molecular properties. acs.orgnih.gov

Detailed Research Findings

Computational studies have provided significant insights into the molecular behavior of gestodene. These investigations range from predicting its binding affinity to various receptors to modeling its degradation in environmental systems.

Molecular Docking Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net Recent research utilized computational docking simulations to investigate the binding of gestodene to the Protease-Activated Receptor 1 (PAR1). nih.gov These simulations revealed that gestodene binds to an allosteric site on the PAR1 receptor, distinct from the orthosteric binding site occupied by known antagonists like vorapaxar. nih.gov This finding was crucial in identifying gestodene as a novel positive allosteric modulator (PAM) of PAR1, providing a potential molecular mechanism for some of its observed physiological effects. nih.gov

Table 1: Computational Docking Simulation of Gestodene with PAR1 Receptor

| Compound | Receptor | Predicted Binding Site | Key Interacting Residues (Illustrative) | Reference |

|---|---|---|---|---|

| Gestodene | PAR1 | Allosteric Site | Not specified | nih.gov |

| Vorapaxar | PAR1 | Orthosteric Binding Site | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property. nih.gov These models are valuable for predicting the activity of novel or unstudied compounds.

One area of significant research has been the estrogenic activity of gestodene's metabolites. Studies on A-ring reduced derivatives of gestodene have employed QSAR modeling to understand their binding to estrogen receptor α (ERα) and estrogen receptor β (ERβ). capes.gov.broup.comoup.com For instance, the 3β,5α-tetrahydro derivative of gestodene was identified as a selective agonist for ERα, and QSAR models helped to correlate the structural modifications (specifically, the A-ring reduction) with this observed selectivity. oup.comoup.com

Furthermore, QSAR models have been developed to predict the environmental fate of gestodene. A study on the degradation of a mixture of progestins, including gestodene, by ozonation used QSAR to model their removal efficiency. nih.gov The model, which incorporated molecular descriptors derived from quantum chemistry calculations, demonstrated a very high correlation coefficient (R²) of 0.997 for progestins, indicating excellent predictive power. nih.gov The frontier molecular orbitals (HOMO and LUMO) were identified as having a major impact on the reactivity of the steroid hormones. nih.gov

Table 2: QSAR Model for Progestin Degradation by Ozonation

| Model Subject | Methodology | Key Descriptors | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Progestins (including Gestodene) | Multiple Linear Regression | Quantum Chemistry Descriptors (e.g., HOMO/LUMO energies), Physical Properties | 0.997 | nih.gov |

These cheminformatic approaches provide a robust framework for guiding experimental design. By predicting the biological activities of metabolites or the environmental reactivity of gestodene, researchers can prioritize which compounds to synthesize and test, leading to more efficient and targeted investigations.

Emerging Research Areas and Future Directions for Gestodene Research

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The accurate quantification of gestodene (B1671452) acetate (B1210297) in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Research in this area is focused on developing more sensitive, specific, and efficient analytical methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique. researchgate.netthepharmajournal.com Recent developments have focused on optimizing mobile phases and columns to achieve rapid and simultaneous determination of gestodene and its combination drug, ethinyl estradiol (B170435). For instance, a method using a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) has been validated for its accuracy and precision. researchgate.net Another approach utilized a micellar mobile phase with a short column, offering a "green" and cost-effective alternative. thaiscience.info

Gas chromatography-mass spectrometry (GC-MS) has also been explored for the simultaneous quantification of synthetic hormones in contraceptive formulations. mdpi.comusal.es This technique offers high selectivity and sensitivity, which is particularly important for detecting trace amounts in complex samples. Furthermore, densitometric methods have been developed for the quantitative evaluation of gestodene, providing another analytical tool for its determination. nih.gov

A significant advancement is the development of ultra-sensitive methods for monitoring endocrine disruptors, including gestodene, in surface waters. rsc.org One such method involves solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving detection limits in the sub-nanogram per liter range. rsc.org This high sensitivity is vital for assessing the environmental impact of these compounds.

Table 2: Advanced Analytical Methods for Gestodene Acetate

| Analytical Technique | Matrix | Key Features |

| RP-HPLC | Pharmaceutical Tablets | Simultaneous quantification with ethinyl estradiol, rapid analysis time. researchgate.netthepharmajournal.com |

| GC-MS | Pharmaceutical Tablets | High selectivity and sensitivity, no derivatization required in some methods. mdpi.comusal.es |

| Densitometry | Raw Material, Dosage Forms | Quantitative evaluation using specific mobile phases and scanning wavelengths. nih.gov |

| LC-MS/MS | Surface Water | Ultra-trace level quantification for environmental monitoring. rsc.org |

Advancement of In Vitro and In Silico Models to Complement/Reduce In Vivo Studies

To investigate the biological effects of this compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing, researchers are increasingly turning to in vitro and in silico models. These models provide valuable insights into the compound's mechanisms of action and pharmacokinetic properties.

In vitro models, such as Franz diffusion cells, are being employed to study the permeation of gestodene through various materials. nih.gov This is particularly relevant for the development of novel drug delivery systems, such as biodegradable subcutaneous implants. nih.gov These studies help in selecting suitable carrier materials for long-term, stable release of the hormone. Another application is the use of human megakaryoblastic cell lines (e.g., MEG-01) to study the effects of gestodene on platelet function and signaling pathways, such as the enhancement of ERK1/2 signaling through PAR1. frontiersin.org

The development of intravaginal rings for controlled drug delivery is another area where in vitro and in vivo models are used in tandem. nih.gov In vitro release studies determine the release kinetics of gestodene from the device, while subsequent in vivo studies in animal models, such as rabbits, evaluate the pharmacokinetic profile and safety of the formulation. nih.gov

In silico models, including computational docking simulations, are proving to be powerful tools for visualizing and understanding the molecular interactions of gestodene. frontiersin.org These models have been used to predict the binding of gestodene to the allosteric site of the PAR1 receptor, providing a structural basis for its modulatory activity. frontiersin.org Such computational approaches can guide further experimental studies and aid in the design of new progestins with more specific actions.

Investigation of Long-Term Pharmacological and Metabolic Implications Beyond Established Uses

While the short-term metabolic effects of gestodene-containing oral contraceptives have been extensively studied, there is a growing interest in understanding their long-term pharmacological and metabolic implications.

Longitudinal studies have evaluated the effects of long-term administration of gestodene on the hemostatic system. nih.gov These studies have shown that while there is an initial increase in some prothrombotic markers, there is also a concurrent enhancement of fibrinolytic activity, suggesting a counterbalancing mechanism that may help to minimize the risk of thrombosis with long-term use. nih.gov

The impact of gestodene on carbohydrate and lipid metabolism is another area of ongoing research. uliege.benih.gov Studies have indicated that modern low-dose formulations of gestodene have a minimal impact on these parameters, making them suitable for long-term use. However, some studies have noted a slight increase in fasting blood glucose over extended periods, highlighting the need for continued monitoring and research in this area. uliege.be A meta-analysis of oral contraceptives found that most progestins, including gestodene, tend to increase both triglycerides and HDL cholesterol, while their effects on LDL cholesterol can vary. bioscientifica.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.